Kobusin demonstrates 2-fold greater ANO1/CaCC inhibitory potency than eudesmin in the same assay platform
In a direct head-to-head comparison, kobusin inhibited ANO1/CaCC-mediated short-circuit currents in ANO1-expressing FRT cells with an IC₅₀ of 100 μM, whereas the closely related lignan eudesmin required a 2-fold higher concentration (IC₅₀ = 200 μM) to achieve equivalent channel blockade [1]. Both compounds also activated CFTR and CaCCgie chloride channels, but the quantitative separation in ANO1/CaCC inhibition is substantial: kobusin attains 50 % inhibition at a concentration at which eudesmin shows markedly less effect. In ex vivo mouse colonic epithelia, both compounds potentiated CFTR and CaCCgie activities, confirming functional relevance beyond recombinant cell systems [1]. This dual activator/inhibitor profile—combined with the potency advantage over eudesmin—makes kobusin the preferred lignan probe when investigating ANO1/CaCC pharmacology or when screening for chloride channel modulators with a bias toward ANO1 inhibition.
| Evidence Dimension | ANO1/CaCC (TMEM16A) chloride channel inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 100 μM (kobusin) |
| Comparator Or Baseline | IC₅₀ = 200 μM (eudesmin) |
| Quantified Difference | Kobusin is 2-fold more potent (IC₅₀ ratio = 0.5) |
| Conditions | ANO1/CaCC-expressing FRT cells; short-circuit current (Isc) measurement; ex vivo validation in mouse colonic epithelia |
Why This Matters
For assay development or pharmacological studies requiring maximal ANO1 inhibition at the lowest lignan concentration, kobusin reduces the required dose by 50 % relative to eudesmin, directly lowering solvent load and off-target probability.
- [1] Jiang, Y. et al. (2015) 'Modulation of Chloride Channel Functions by the Plant Lignan Compounds Kobusin and Eudesmin', Frontiers in Plant Science, 6, p. 1041. doi: 10.3389/fpls.2015.01041. View Source
